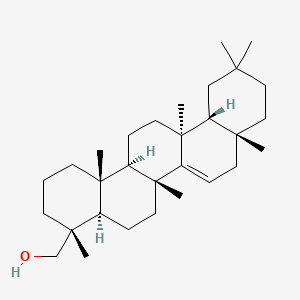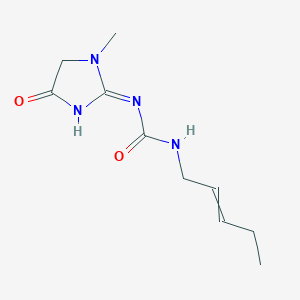
(2-Bromo-1-tert-butylcyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-1-tert-butylcyclopropyl)benzene: is an organic compound with the molecular formula C₁₃H₁₇Br It is a derivative of benzene, where a bromine atom and a tert-butylcyclopropyl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-tert-butylcyclopropyl)benzene typically involves the bromination of 1-tert-butylcyclopropylbenzene. The reaction can be carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: (2-Bromo-1-tert-butylcyclopropyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Bromination: Br₂/FeBr₃
Oxidation: KMnO₄, CrO₃
Reduction: LiAlH₄, H₂/Pd
Major Products Formed:
科学的研究の応用
Chemistry: (2-Bromo-1-tert-butylcyclopropyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties .
作用機序
The mechanism of action of (2-Bromo-1-tert-butylcyclopropyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring can be replaced by various nucleophiles through a two-step mechanism:
Formation of a sigma complex: The nucleophile attacks the electrophilic carbon atom bonded to the bromine, forming a sigma complex.
Loss of a proton: The sigma complex loses a proton to regenerate the aromaticity of the benzene ring, resulting in the substitution product.
類似化合物との比較
- (2-Chloro-1-tert-butylcyclopropyl)benzene
- (2-Iodo-1-tert-butylcyclopropyl)benzene
- (2-Fluoro-1-tert-butylcyclopropyl)benzene
Comparison: (2-Bromo-1-tert-butylcyclopropyl)benzene is unique due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more reactive compared to its chloro, iodo, and fluoro counterparts. The tert-butylcyclopropyl group also imparts steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
特性
CAS番号 |
93251-39-9 |
|---|---|
分子式 |
C13H17Br |
分子量 |
253.18 g/mol |
IUPAC名 |
(2-bromo-1-tert-butylcyclopropyl)benzene |
InChI |
InChI=1S/C13H17Br/c1-12(2,3)13(9-11(13)14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChIキー |
GFYIXCQQKHQZPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1(CC1Br)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)



![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)

